N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an azetidine ring, a pyrazine ring, an imidazole ring, and a sulfonamide group. These functional groups suggest that this compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The azetidine ring, pyrazine ring, and imidazole ring could contribute to the rigidity of the molecule, while the sulfonamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The azetidine ring, pyrazine ring, and imidazole ring could undergo various substitution reactions, while the sulfonamide group could participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of aromatic rings .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-ethyl-N,2-dimethylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2S/c1-4-21-10-14(19-11(21)2)25(23,24)20(3)12-8-22(9-12)15-13(7-16)17-5-6-18-15/h5-6,10,12H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPBYTXBNJKHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N(C)C2CN(C2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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